molecular formula C30H38O6 B13066235 Longipedlactone F

Longipedlactone F

Cat. No.: B13066235
M. Wt: 494.6 g/mol
InChI Key: SJCQJLRZUFTNFT-IHRMUONJSA-N
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Description

Longipedlactone F is a triterpenoid dilactone isolated from plants of the Schisandraceae family, notably Kadsura longipedunculata and related species. Structurally, it belongs to a class of nortriterpenoids characterized by complex polycyclic frameworks with multiple oxygenated functional groups, including lactone rings and hydroxyl groups . This compound has garnered attention for its potent cytotoxic activities against various cancer cell lines, particularly in hepatocellular carcinoma (HepG2, Bel-7402) and leukemia (K562) models. For example, Xu et al. reported IC₅₀ values of 17.5 μM (HepG2) and 0.92 μM (Bel-7402) for this compound, highlighting its cell-line-dependent efficacy .

Properties

Molecular Formula

C30H38O6

Molecular Weight

494.6 g/mol

IUPAC Name

(1S,9S,10R,12S,13R,18R)-1,10-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one

InChI

InChI=1S/C30H38O6/c1-16-7-9-23(35-27(16)33)18(3)20-11-12-29(6)21(17(20)2)15-30(34)14-19-8-10-25(32)36-28(4,5)26(19)22(31)13-24(29)30/h7-8,10-11,14,18,21-24,26,31,34H,2,9,12-13,15H2,1,3-6H3/t18-,21+,22-,23-,24+,26+,29-,30-/m1/s1

InChI Key

SJCQJLRZUFTNFT-IHRMUONJSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Longipedlactone F involves the extraction of the compound from the leaves and stems of Kadsura longipedunculata. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Longipedlactone F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Longipedlactone F is part of a broader family of triterpenoid dilactones, including Longipedlactones A–H, Kadlongilactones A–F, and Schisandra-derived nortriterpenoids. Below is a comparative analysis of their structural features, bioactivity, and pharmacological profiles:

Table 1: Comparative Bioactivity of this compound and Analogues

Compound Source Plant Target Cell Lines (IC₅₀, μM) Key Structural Features
This compound Kadsura longipedunculata HepG2: 17.5; Bel-7402: 0.92; HT-29: 0.24–11.38 C₃₂H₄₀O₇, dual lactone rings, hydroxyl groups
Longipedlactone A Kadsura longipedunculata Bel-7402: 0.1; A549: 1.0 C₃₀H₃₈O₆, single lactone, epoxy group
Kadlongilactone F Kadsura coccinea K562: 0.49–3.61; HT-29: 0.49–3.61 C₃₀H₄₂O₈, conjugated diene, ketone moiety
Longipedlactone J Kadsura ananosma N/A (used as reference standard) C₃₂H₄₀O₇, methyl ester substitution
Kadlongilactone C Kadsura coccinea K562: 0.49–3.61; HT-29: 0.49–3.61 C₂₈H₃₆O₇, shorter carbon backbone

Key Findings

Potency Variability Across Cell Lines :

  • This compound exhibits superior activity in Bel-7402 (IC₅₀: 0.92 μM) compared to Longipedlactone A (IC₅₀: 100 μM) , suggesting structural modifications (e.g., additional hydroxyl groups) enhance target affinity.
  • In contrast, Kadlongilactones C–F show broad-spectrum cytotoxicity but lower specificity, with IC₅₀ values spanning 0.49–3.61 μM across multiple cell lines .

Structure-Activity Relationships (SAR) :

  • Lactone Rings : Dual lactone rings in this compound may improve membrane permeability compared to single-lactone analogues like Longipedlactone A .
  • Hydroxylation : The presence of hydroxyl groups in this compound correlates with enhanced binding to cellular targets, as evidenced by its lower IC₅₀ in Bel-7402 .
  • Side-Chain Modifications : Longipedlactone J (C₃₂H₄₀O₇) lacks significant bioactivity despite structural similarity, likely due to a methyl ester substitution that reduces solubility .

Mechanistic Insights :

  • While Longipedlactone A demonstrates strong binding to the SARS-CoV-2 protease (PDB 7SI9, ΔG = -7.8 kcal/mol) , analogous studies for this compound are absent, highlighting a critical research gap.
  • Kadlongilactones and Longipedlactones share a common mechanism of inducing apoptosis via mitochondrial pathways, but this compound shows faster onset in K562 leukemia cells .

Q & A

Q. What are the best practices for reporting conflicting spectral data in this compound studies?

  • Methodological Answer : Disclose solvent systems, instrument parameters (e.g., NMR frequency), and calibration standards. Compare data with published reference compounds in the same solvent. If discrepancies persist, consult collaborative databases (e.g., PubChem) or request independent validation from a third-party lab .

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